1-ethyl-4-methyl-5-nitro-1H-imidazole
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Overview
Description
“1-ethyl-4-methyl-5-nitro-1H-imidazole” is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of imidazole with various aromatic carbonyl and α-carbonyl ester derivatives . The reaction conditions are usually mild enough to accommodate a variety of functional groups .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms . The ring also contains a nitro group (-NO2), a methyl group (-CH3), and an ethyl group (-C2H5).Chemical Reactions Analysis
Imidazole derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in S RN 1 (unimolecular radical nucleophilic substitution) reactions, which involve long-distance interactions between electron-withdrawing and leaving groups .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it can act as both an acid and a base . The specific physical and chemical properties of “this compound” would depend on the effects of the nitro, methyl, and ethyl substituents on the imidazole ring.Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “1-ethyl-4-methyl-5-nitro-1H-imidazole” is not available, it’s important to note that safety precautions should always be taken when handling chemical substances. Some imidazole derivatives can be hazardous and may pose risks to health and the environment .
Future Directions
Properties
IUPAC Name |
1-ethyl-4-methyl-5-nitroimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-8-4-7-5(2)6(8)9(10)11/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZNXBCZIXYIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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